ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.
Methoxylation: Methanol and a base catalyst are used to introduce the 5-methoxy group.
Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate ester group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Known for its use in synthesizing 2-phenylthiomethyl-indole derivatives, which are 5-lipoxygenase inhibitors.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
Uniqueness
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amino groups enhance its reactivity and potential for diverse applications in scientific research.
Biological Activity
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound interacts with various biochemical pathways and exhibits potential therapeutic effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.
Target of Action
This compound primarily targets enzymes and proteins involved in multiple biological processes. Its structure allows it to interact with various receptors and enzymes, influencing their activity and function.
Mode of Action
The compound's mode of action includes:
- Inhibition of Enzymes : It has been shown to inhibit lipoxygenases and cyclooxygenases, which are crucial in inflammatory pathways.
- Modulation of Cell Signaling : It can influence cell signaling pathways, affecting gene expression and cellular metabolism .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. For instance, studies have reported its effectiveness against various cancer cell lines, showcasing a preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells .
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 0.98 | Antiproliferative |
MCF7 | 1.20 | Antiproliferative |
Antimicrobial Activity
This compound exhibits notable antimicrobial activity against several pathogens. It has been tested against strains such as Staphylococcus aureus (MRSA) and Candida albicans, showing low minimum inhibitory concentrations (MIC), indicating strong antibacterial properties.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.98 | Effective against MRSA |
Candida albicans | 7.80 | Moderate activity |
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have revealed that modifications to the indole ring can significantly impact the biological activity of this compound. For example:
- Substituents at the C3 position enhance anticancer activity.
- The presence of halogens at specific positions on the indole ring can modulate enzyme inhibition potency .
Case Studies
- Anticancer Efficacy in A549 Cells : A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many conventional chemotherapeutics .
- Antimicrobial Testing Against MRSA : In vitro tests showed that this compound had an MIC of 0.98 µg/mL against MRSA, making it a promising candidate for further development as an antimicrobial agent .
Properties
IUPAC Name |
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKRXQYFEJCJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355671 |
Source
|
Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-80-7 |
Source
|
Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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